Luciferase

Descripción

Propiedades

IUPAC Name |

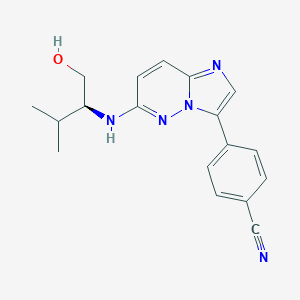

4-[6-[(1-hydroxy-3-methylbutan-2-yl)amino]imidazo[1,2-b]pyridazin-3-yl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-12(2)15(11-24)21-17-7-8-18-20-10-16(23(18)22-17)14-5-3-13(9-19)4-6-14/h3-8,10,12,15,24H,11H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZVJEKKNHOFNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NC1=NN2C(=NC=C2C3=CC=C(C=C3)C#N)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61970-00-1, 61970-08-9 | |

| Record name | Luciferase (firefly luciferin) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 61970-08-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Intricacies of Light: A Technical Guide to Luciferase Bioluminescence

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of luciferase bioluminescence, a phenomenon that has been harnessed as a powerful tool in numerous scientific disciplines, including drug discovery and molecular biology. We will explore the intricate biochemical reactions, present key quantitative data, and provide detailed experimental protocols to empower researchers in their application of this remarkable biological system.

The Core Mechanism: From Chemical Energy to Emitted Light

The bioluminescence of fireflies, and indeed most luciferases, is a highly efficient process that converts chemical energy into light. The fundamental reaction involves the enzyme this compound acting upon a substrate, D-luciferin, in the presence of adenosine (B11128) triphosphate (ATP), magnesium ions (Mg²⁺), and molecular oxygen (O₂).[1][2] The overall process can be dissected into two primary steps:

-

Adenylation of Luciferin (B1168401): The reaction is initiated by the adenylation of D-luciferin's carboxyl group with ATP, forming luciferyl-AMP and releasing pyrophosphate (PPi). This step "activates" the luciferin substrate.[3][4]

-

Oxidative Decarboxylation: The luciferyl-AMP intermediate then reacts with molecular oxygen in an oxidative decarboxylation reaction. This critical step leads to the formation of a transient, high-energy dioxetanone intermediate.[4][5] The subsequent breakdown of this unstable intermediate results in the formation of an electronically excited oxyluciferin molecule and carbon dioxide. As the excited oxyluciferin returns to its ground state, it releases a photon of light. The color of the emitted light can vary depending on the specific this compound enzyme and the microenvironment of the active site.[3][6]

The overall simplified reaction is as follows:

D-Luciferin + ATP + O₂ --(this compound, Mg²⁺)--> Oxyluciferin + AMP + PPi + CO₂ + Light[2][3]

A side reaction involving the oxidation of luciferyl adenylate can also occur, leading to the formation of dehydroluciferyl-AMP and hydrogen peroxide.[3]

Below is a diagram illustrating the key steps in the firefly this compound bioluminescence pathway.

References

- 1. Dual-Luciferase® Reporter (DLR) Assay [protocols.io]

- 2. agilent.com [agilent.com]

- 3. assaygenie.com [assaygenie.com]

- 4. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 5. This compound reporter assay [bio-protocol.org]

- 6. This compound Assay System Protocol [promega.sg]

The Discovery of Luciferase: An In-depth Technical Guide

Abstract

Bioluminescence, the fascinating phenomenon of light production by living organisms, has intrigued scientists for centuries. At the heart of this natural marvel lies luciferase, a class of oxidative enzymes that catalyze the light-emitting reaction of a substrate, luciferin (B1168401). This technical guide provides a comprehensive historical account of the discovery of this compound, detailing the seminal experiments, key scientific figures, and the evolution of our understanding of this remarkable enzyme. Tailored for researchers, scientists, and drug development professionals, this document delves into the technical specifics of early experimental protocols, presents available quantitative data in a structured format, and visually represents the logical progression of these landmark discoveries through detailed diagrams. From the foundational work of Raphaël Dubois to the groundbreaking cloning of the this compound gene, this guide illuminates the path of scientific inquiry that has established this compound as an indispensable tool in modern molecular biology and biomedical research.

Early Observations and the Dawn of a New Field

While observations of "living light" date back to antiquity, with Aristotle noting the "cold light" from dead fish and fungi, the scientific investigation into the chemical nature of bioluminescence began in earnest in the late 19th century.[1] Early pioneers like Robert Boyle had demonstrated in the 17th century that air (later identified as oxygen) was essential for the luminescence of glowing wood and fish.[2] However, it was the French pharmacologist Raphaël Dubois who, in the 1880s, laid the groundwork for our understanding of the enzymatic basis of bioluminescence.[1][3]

The Foundational Experiments of Raphaël Dubois

In a series of elegant experiments between 1885 and 1887, Raphaël Dubois investigated the bioluminescence of the click beetle Pyrophorus and the clam Pholas dactylus.[1][3] His work led to the groundbreaking discovery of two key components involved in the light-emitting reaction. He demonstrated that a heat-labile substance and a heat-stable substance were both required for light production.[1]

Dubois named the heat-stable substrate luciférine (luciferin) and the heat-sensitive enzyme This compound , derived from the Latin word "lucifer," meaning "light-bringer."[1][4] This was a pivotal moment, as it established the concept of an enzyme-substrate reaction as the basis for bioluminescence.

Experimental Protocol: Dubois' Hot and Cold Water Extraction

The following protocol is a reconstruction of the classical experiment performed by Raphaël Dubois, which demonstrated the existence of luciferin and this compound.

Objective: To separate and reconstitute the components necessary for bioluminescence from a luminous organism.

Materials:

-

Bioluminescent organisms (e.g., click beetles or bioluminescent clams)

-

Mortar and pestle

-

Cold water (e.g., on ice)

-

Hot water (near boiling)

-

Two test tubes or beakers

-

Cheesecloth or other filtering material

Methodology:

-

Preparation of the Luminous Paste: The light-producing organs of the bioluminescent organisms are excised and ground in a mortar and pestle with a small amount of cold water to create a paste that glows.

-

Division of the Paste: The luminous paste is divided equally into two separate test tubes (Sample A and Sample B).

-

Heat Inactivation of this compound (Sample A): Sample A is heated to near boiling. The luminescence is immediately extinguished. This sample now contains the heat-stable luciferin, but the this compound has been denatured.

-

Exhaustion of Luciferin (Sample B): Sample B is left at a cold temperature. The luminescence will continue for a period and then gradually fade as the luciferin is consumed in the enzymatic reaction. This sample now contains active this compound, but the luciferin has been depleted.

-

Reconstitution of Bioluminescence: The cooled Sample A (containing luciferin) is mixed with Sample B (containing this compound). The mixture will once again produce light, demonstrating that the two components are required for the bioluminescent reaction.

E. Newton Harvey and the Diversity of Bioluminescence

Building upon Dubois's work, American biologist E. Newton Harvey dedicated much of his career to the study of bioluminescence. His extensive research, summarized in his seminal 1952 book "Bioluminescence," explored a wide variety of luminous organisms.[3][5] Harvey's work with the ostracod Cypridina (now Vargula) was particularly notable. He developed methods for the partial purification of luciferin and this compound from this organism and conducted detailed studies on their properties.

Harvey's research also highlighted the specificity of the luciferin-luciferase reaction. He demonstrated that luciferin from one species would not necessarily produce light with the this compound from a different, unrelated species, suggesting a diversity of chemical structures for these molecules across different organisms.[6]

Quantitative Data from Early Bioluminescence Research

While detailed purification tables from the early 20th century are scarce and lack the standardized metrics of modern biochemistry, some quantitative data on the efficiency of bioluminescent reactions were determined. The quantum yield (QY), which represents the number of photons emitted per molecule of substrate reacted, is a key measure of the efficiency of a light-producing reaction.

| This compound System | Reported Quantum Yield (QY) | Reference |

| Photinus pyralis (Firefly) | 0.88 (later revised to ~0.41-0.61) | Seliger and McElroy (1959)[7][8] |

| Cypridina | 0.28 | Shimomura and Johnson (1962)[7] |

| Renilla | 0.069 | Loening et al. |

| Luminol (Chemiluminescence) | ~0.01 | Lee and Seliger (1965)[7] |

Table 1: Early Reported Quantum Yields of Bioluminescent and Chemiluminescent Reactions.

The Discovery of Aequorin and the Rise of Photoproteins

For many years, the luciferin-luciferase paradigm dominated the field of bioluminescence. However, in 1962, Osamu Shimomura , along with Frank H. Johnson and Yo Saiga, made a discovery that introduced a new class of light-emitting molecules. While studying the jellyfish Aequorea victoria, they isolated a protein that emitted blue light in the presence of calcium ions (Ca²⁺), even without the presence of oxygen.[9][10] They named this protein aequorin .

This was a significant departure from the classic luciferin-luciferase system, as the light-emitting substrate was tightly bound to the protein. This led to the classification of aequorin as a "photoprotein." The discovery of aequorin opened up new avenues of research and provided a powerful new tool for detecting calcium in biological systems.

Experimental Protocol: Isolation and Purification of Aequorin

The following is a summarized protocol based on the work of Shimomura, Johnson, and Saiga (1962).

Objective: To extract and purify the photoprotein aequorin from the jellyfish Aequorea victoria.

Materials:

-

Specimens of Aequorea victoria

-

Cheesecloth

-

Saturated ammonium (B1175870) sulfate (B86663) solution

-

DEAE-cellulose chromatography column

-

Buffer solutions for chromatography

-

Calcium chloride (CaCl₂) solution for activity testing

Methodology:

-

Collection and Extraction: The luminous rings from the margin of the jellyfish bells are excised and squeezed through cheesecloth to obtain a crude extract known as "squeezate."

-

Ammonium Sulfate Precipitation: The crude extract is treated with a saturated solution of ammonium sulfate to precipitate the proteins, including aequorin. The precipitate is collected by centrifugation.

-

Column Chromatography: The precipitated protein is redissolved and subjected to column chromatography, typically using a DEAE-cellulose matrix.

-

Elution and Fraction Collection: The proteins are eluted from the column using a salt gradient. Fractions are collected and tested for their ability to produce light upon the addition of a CaCl₂ solution.

-

Purification and Yield: Fractions exhibiting the highest activity are pooled and subjected to further purification steps. From approximately 10,000 jellyfish, Shimomura and his colleagues were able to obtain about 5 mg of highly purified aequorin.[10]

The Modern Era: Cloning of the this compound Gene

The ability to purify this compound was a significant step, but the amount of enzyme that could be obtained from natural sources was limited. A major breakthrough occurred in 1985 when de Wet et al. reported the cloning of the firefly (Photinus pyralis) this compound gene and its expression in Escherichia coli.[7][11] This achievement provided a virtually unlimited supply of the enzyme and paved the way for its widespread use as a reporter gene in molecular biology.

The use of this compound as a reporter allows researchers to study gene expression and other cellular processes with high sensitivity.[12] By linking the this compound gene to a promoter of interest, the amount of light produced by the cells becomes a direct measure of the promoter's activity.

Experimental Workflow: Cloning of the Firefly this compound Gene

The following is a simplified workflow based on the 1985 PNAS paper by de Wet et al.

Objective: To clone the cDNA encoding firefly this compound and express the active enzyme in a heterologous system.

Methodology:

-

RNA Extraction: Poly(A)⁺ RNA is isolated from the lanterns of the firefly Photinus pyralis.

-

cDNA Library Construction: A cDNA library is constructed from the extracted RNA using an E. coli expression vector (e.g., λgt11).

-

Library Screening: The cDNA library is screened using an antibody against firefly this compound to identify clones that are expressing this compound antigens.

-

Clone Isolation and Characterization: Positive clones are isolated, and the cDNA inserts are characterized. A clone containing a 1.8-kilobase-pair cDNA is identified as containing the full coding sequence for this compound.

-

Expression in E. coli: The 1.8-kb cDNA is expressed in E. coli, and the bacterial cells are shown to produce active this compound, which can catalyze the light-emitting reaction upon the addition of luciferin and ATP.

Conclusion

The history of the discovery of this compound is a compelling narrative of scientific inquiry, spanning from early observational science to the sophisticated techniques of molecular biology. The pioneering work of Raphaël Dubois established the fundamental principle of the luciferin-luciferase reaction. E. Newton Harvey's extensive research illuminated the diversity of bioluminescent systems, while Osamu Shimomura's discovery of aequorin introduced the concept of photoproteins. Finally, the cloning of the firefly this compound gene ushered in a new era, transforming this fascinating enzyme into a powerful and ubiquitous tool for researchers worldwide. The journey of this compound discovery not only unraveled the mystery of "living light" but also provided the scientific community with an invaluable resource that continues to shed light on the intricate workings of biological systems.

References

- 1. goldbio.com [goldbio.com]

- 2. New luminescence-based approach to measurement of this compound gene expression reporter activity and adenosine triphosphate-based determination of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dokumen.pub [dokumen.pub]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. worldscientific.com [worldscientific.com]

- 6. rupress.org [rupress.org]

- 7. Cloning of firefly this compound cDNA and the expression of active this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Analysis of Bioluminescence Optical Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extraction, purification and properties of aequorin, a bioluminescent protein from the luminous hydromedusan, Aequorea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Untitled Document [zeiss-campus.magnet.fsu.edu]

- 11. pnas.org [pnas.org]

- 12. bitesizebio.com [bitesizebio.com]

An In-depth Technical Guide to Luciferases and Their Substrates for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the diverse world of luciferases, the enzymes responsible for bioluminescence. We will delve into the core characteristics of different luciferase types, their specific substrates, and the underlying biochemical reactions. This document is designed to be a practical resource, offering detailed experimental protocols and structured data to aid in the application of this compound-based technologies in research and drug development.

Introduction to Bioluminescence and this compound Technology

Bioluminescence is the fascinating natural phenomenon of light emission by living organisms.[1] This process is driven by a class of enzymes known as luciferases, which catalyze the oxidation of a substrate called luciferin, resulting in the release of energy in the form of light.[1] This enzymatic reaction offers remarkable sensitivity and a high signal-to-noise ratio, as it does not require an external light source for excitation, thereby minimizing background autofluorescence.[2][3] These properties have made this compound systems invaluable tools in molecular biology, particularly as reporter genes to study gene expression, signal transduction, and protein-protein interactions.[2][4][5] In the realm of drug discovery, this compound assays are extensively used for high-throughput screening (HTS) to identify and characterize compounds that modulate specific biological pathways.[2][6][7]

Major Types of Luciferases and Their Substrates

A variety of luciferases have been isolated from different organisms, each with unique properties. The choice of a specific this compound system depends on the experimental requirements, such as the desired emission wavelength, signal kinetics, and cellular environment.

Firefly this compound (FLuc)

Derived from the North American firefly, Photinus pyralis, Firefly this compound (FLuc) is one of the most widely used luciferases in research.[8] It catalyzes the oxidation of D-luciferin in a two-step process that requires ATP and magnesium ions (Mg²⁺) as cofactors.[9][10][11] The reaction first involves the adenylation of D-luciferin to form luciferyl adenylate, which is then oxidized by molecular oxygen to produce an excited oxyluciferin molecule. As this molecule returns to its ground state, it emits yellow-green light.[9][11]

Renilla this compound (RLuc)

Isolated from the sea pansy, Renilla reniformis, Renilla this compound (RLuc) is another popular reporter enzyme.[3][8] Unlike FLuc, the catalytic activity of RLuc is ATP-independent.[12] It utilizes coelenterazine (B1669285) as its substrate, oxidizing it to coelenteramide (B1206865) in a reaction that emits blue light.[3][12] Due to its distinct substrate requirement and emission spectrum, RLuc is frequently used as an internal control in dual-luciferase reporter assays to normalize for variations in transfection efficiency and cell viability.[2]

Gaussia this compound (GLuc)

Gaussia this compound, from the marine copepod Gaussia princeps, is a naturally secreted this compound that is significantly smaller and brighter than FLuc and RLuc.[8][13] It also uses coelenterazine as a substrate and its reaction is ATP-independent.[8] A key advantage of GLuc is its secretion from cells, which allows for the repeated, non-lytic analysis of reporter activity in the cell culture medium.[13] However, it exhibits "flash" kinetics, characterized by a bright initial burst of light that rapidly decays.[4][14]

NanoLuc® this compound (NLuc)

NanoLuc® is a small (19 kDa), engineered this compound derived from the deep-sea shrimp Oplophorus gracilirostris. It possesses exceptional brightness and stability.[15] NLuc utilizes a novel substrate, furimazine (a coelenterazine analog), to produce a high-intensity, stable "glow-type" luminescence.[16] Its small size and bright, stable signal make it an excellent choice for a variety of applications, including sensitive reporter assays and protein-protein interaction studies using Bioluminescence Resonance Energy Transfer (BRET).

Bacterial this compound (Lux)

Bacterial luciferases, found in various marine and terrestrial bacteria, are heterodimeric enzymes composed of α and β subunits.[17] The Lux system catalyzes the oxidation of a long-chain aliphatic aldehyde and reduced flavin mononucleotide (FMNH₂) by molecular oxygen, emitting blue-green light.[18][19] A unique feature of the bacterial lux operon is that it also encodes the enzymes necessary for the synthesis of the aldehyde substrate, making the system self-sufficient for light production in vivo.[19]

Other Notable Luciferases

-

Click Beetle this compound (CBLuc): These luciferases, from the beetle Pyrophorus plagiophthalamus, also use D-luciferin as a substrate.[7] Different variants of CBLuc can emit light of different colors, ranging from green to red, which is advantageous for in vivo imaging due to the better tissue penetration of red light.[13][20]

-

Cypridina this compound (CLuc): This secreted this compound from the ostracod Vargula hilgendorfii (formerly Cypridina) uses a distinct substrate called vargulin (Cypridina luciferin). Its unique substrate allows it to be used in multiplexed assays with other luciferases.[13]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the major types of luciferases, providing a basis for comparison and selection for specific experimental needs.

Table 1: General Properties of Common Luciferases

| This compound | Origin | Protein Size (kDa) | Substrate | ATP Requirement | Peak Emission Wavelength (nm) |

| Firefly (FLuc) | Photinus pyralis (firefly) | ~61 | D-Luciferin | Yes | ~560 |

| Renilla (RLuc) | Renilla reniformis (sea pansy) | ~36 | Coelenterazine | No | ~480 |

| Gaussia (GLuc) | Gaussia princeps (copepod) | ~20 | Coelenterazine | No | ~480 |

| NanoLuc® (NLuc) | Oplophorus gracilirostris (deep-sea shrimp) | ~19 | Furimazine | No | ~460 |

| Bacterial (LuxAB) | Vibrio, Photobacterium spp. | ~77 (heterodimer) | FMNH₂ + Long-chain aldehyde | No | ~490 |

| Click Beetle (CBLuc) | Pyrophorus plagiophthalamus (click beetle) | ~60 | D-Luciferin | Yes | 537 (Green), 613 (Red) |

| Cypridina (CLuc) | Vargula hilgendorfii (ostracod) | ~62 | Vargulin | No | ~460 |

Table 2: Kinetic and Stability Properties

| This compound | Signal Kinetics | Signal Half-Life | Optimal pH | Key Features |

| Firefly (FLuc) | Glow | Variable (minutes to hours) | ~7.8 | High quantum yield, ATP-dependent (energy sensor) |

| Renilla (RLuc) | Flash/Glow | ~2 minutes (assay dependent) | ~7.0 | ATP-independent, common dual-assay control |

| Gaussia (GLuc) | Flash | Short (seconds to minutes) | Wide range | Secreted, high signal intensity |

| NanoLuc® (NLuc) | Glow | >2 hours | Wide range | Extremely bright, highly stable, small size |

| Bacterial (LuxAB) | Continuous | Stable | ~7.0 | Substrate regenerating system in vivo |

| Click Beetle (CBLuc) | Glow | Stable | Wide range | Multiple emission colors available |

| Cypridina (CLuc) | Flash | Stable | ~7.2 | Secreted, orthogonal substrate |

Note: Signal half-life can be significantly influenced by the specific assay reagent formulation.

Experimental Protocols

This section provides detailed methodologies for key this compound-based experiments.

Dual-Luciferase® Reporter Assay

This assay is a widely used method to study gene expression, where the experimental reporter (typically Firefly this compound) is normalized to a co-transfected control reporter (typically Renilla this compound).

Materials:

-

Mammalian cell line of choice

-

Experimental reporter plasmid (e.g., pGL4 vector with promoter of interest driving FLuc)

-

Control reporter plasmid (e.g., pRL-TK vector with a constitutive promoter driving RLuc)

-

Transfection reagent

-

96-well white, opaque cell culture plates

-

Phosphate-Buffered Saline (PBS)

-

Passive Lysis Buffer (e.g., Promega E1941)

-

Dual-Luciferase® Reporter Assay System (e.g., Promega E1910), containing this compound Assay Reagent II (LAR II) and Stop & Glo® Reagent

-

Luminometer with injectors

Procedure:

-

Cell Seeding: Seed cells in a 96-well white, opaque plate at a density that will result in 70-90% confluency at the time of transfection. Incubate overnight.

-

Transfection: Co-transfect the cells with the experimental and control reporter plasmids using a suitable transfection reagent according to the manufacturer's protocol. Typically, a 10:1 to 50:1 ratio of experimental to control plasmid is used.

-

Incubation and Treatment: Incubate the cells for 24-48 hours post-transfection to allow for reporter gene expression. If studying the effect of a compound, add it to the cells for the desired treatment period.

-

Cell Lysis:

-

Aspirate the culture medium from the wells.

-

Gently wash the cells once with 1X PBS.

-

Add an appropriate volume of 1X Passive Lysis Buffer to each well (e.g., 20 µL for a 96-well plate).

-

Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.

-

-

Luminescence Measurement:

-

Program the luminometer to inject LAR II and measure Firefly luminescence, followed by the injection of Stop & Glo® Reagent and measurement of Renilla luminescence.

-

Transfer 20 µL of the cell lysate to a new 96-well white plate or measure directly in the lysis plate.

-

Place the plate in the luminometer.

-

Initiate the reading. The first injection adds LAR II to the lysate, and the instrument measures the FLuc activity.

-

The second injection adds Stop & Glo® Reagent, which quenches the FLuc reaction and initiates the RLuc reaction. The instrument then measures the RLuc activity.

-

-

Data Analysis:

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a powerful technique for monitoring protein-protein interactions in real-time in living cells.[22] It relies on the non-radiative transfer of energy from a bioluminescent donor (e.g., RLuc or NLuc) to a fluorescent acceptor (e.g., YFP or Venus) when they are in close proximity (<10 nm).[23]

Materials:

-

Mammalian cell line

-

Expression vector for Protein A fused to a BRET donor (e.g., NLuc-ProteinA)

-

Expression vector for Protein B fused to a BRET acceptor (e.g., Venus-ProteinB)

-

Transfection reagent

-

96-well white, opaque cell culture plates

-

Substrate for the donor this compound (e.g., furimazine for NLuc)

-

Plate reader capable of measuring dual-emission luminescence

Procedure:

-

Cell Seeding and Transfection: Seed cells in a 96-well plate and co-transfect with the donor and acceptor fusion protein expression vectors. Include controls such as donor-only and acceptor-only transfections.

-

Incubation: Incubate for 24-48 hours to allow for protein expression.

-

Assay Preparation:

-

If using a secreted this compound, an aliquot of the medium can be used.

-

For intracellular proteins, gently wash the cells with PBS.

-

Add the this compound substrate (e.g., furimazine) diluted in an appropriate buffer to each well.

-

-

Luminescence Measurement:

-

Immediately after substrate addition, measure the luminescence at two distinct wavelengths: one corresponding to the emission maximum of the donor and the other to the emission maximum of the acceptor.

-

-

Data Analysis:

-

Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).

-

An increase in the BRET ratio compared to control conditions (e.g., donor expressed alone or with an unfused acceptor) indicates an interaction between Protein A and Protein B.

-

Visualizing Signaling Pathways and Workflows

Graphviz diagrams are provided to illustrate key signaling pathways commonly studied with this compound reporters and a typical experimental workflow.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial signaling cascade involved in inflammation, immunity, and cell survival.[2][11] this compound reporter assays are frequently used to screen for modulators of this pathway.

Caption: NF-κB signaling pathway leading to this compound reporter expression.

HIF-1α Hypoxia Response Pathway

Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that mediates cellular responses to low oxygen conditions (hypoxia).[6] Its activity is often studied using reporter assays.

References

- 1. Robust Normalization of this compound Reporter Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monitor NF-κB activation with dual this compound reporter assay on SpectraMax iD5 [moleculardevices.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Flash properties of Gaussia this compound are the result of covalent inhibition after a limited number of cycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual-Luciferase® Reporter Assay System Protocol [worldwide.promega.com]

- 6. Detection of HIF1α Expression at Physiological Levels Using NanoLuc® this compound and the GloMax® Discover System [promega.sg]

- 7. researchgate.net [researchgate.net]

- 8. NF-κB-dependent this compound Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. Spectrum [Luciferin] | AAT Bioquest [aatbio.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. researchgate.net [researchgate.net]

- 13. Gaussia this compound Assays and Vectors | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. biorxiv.org [biorxiv.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Dual this compound Reporter Assay [bio-protocol.org]

- 17. schafferlab.berkeley.edu [schafferlab.berkeley.edu]

- 18. Dual-Luciferase® Reporter 1000 Assay System Protocol [promega.sg]

- 19. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantitative comparison of click beetle and firefly luciferases for in vivo bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]

- 22. Activities, kinetics and emission spectra of bacterial this compound-fluorescent protein fusion enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

Illuminating Biology: A Technical Guide to the Structure and Function of Luciferase Enzymes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles of luciferase enzyme structure, function, and application. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize bioluminescence technologies in their work. This guide details the fundamental biochemical and physical properties of commonly used luciferases, offers detailed experimental protocols, and presents visual representations of key processes to facilitate a deeper understanding of these powerful research tools.

Core Principles of this compound Function

This compound is a general term for a class of oxidative enzymes that produce bioluminescence, or light emission, in living organisms.[1][2] This process occurs through the oxidation of a substrate called luciferin (B1168401), a reaction catalyzed by the this compound enzyme.[2][3] The high quantum yield of this reaction, where a significant portion of the energy is released as light rather than heat, makes this compound an exceptionally sensitive reporter in biological assays.[4]

Firefly this compound: The Workhorse of Reporter Assays

The this compound from the North American firefly, Photinus pyralis, is one of the most extensively studied and widely utilized luciferases in biomedical research.[5] Its reaction is dependent on the presence of D-luciferin, magnesium ions (Mg²⁺), oxygen (O₂), and adenosine (B11128) triphosphate (ATP).[4][6] The reliance on ATP makes firefly this compound an excellent tool for assessing cell viability and for assays where ATP is a limiting substrate.[7]

Reaction Mechanism: The firefly this compound reaction proceeds in two main steps:

-

Adenylation of Luciferin: D-luciferin reacts with ATP to form luciferyl-adenylate and pyrophosphate (PPi).[8][9]

-

Oxidative Decarboxylation: The luciferyl-adenylate intermediate is then oxidized by molecular oxygen, leading to the formation of an unstable dioxetanone ring.[8][10] This intermediate subsequently decarboxylates to produce an electronically excited oxyluciferin molecule. As the excited oxyluciferin returns to its ground state, it emits a photon of light.[8][10]

Renilla this compound: A Key Player in Dual-Reporter Assays

Renilla this compound, isolated from the sea pansy Renilla reniformis, is another popular reporter enzyme.[11] A key advantage of Renilla this compound is that its catalytic reaction is ATP-independent, making it an ideal internal control for dual-reporter assays where the experimental reporter is an ATP-dependent this compound like that of the firefly.[12] The substrate for Renilla this compound is coelenterazine (B1669285).[13]

Reaction Mechanism: The bioluminescent reaction catalyzed by Renilla this compound involves the oxidative decarboxylation of coelenterazine in the presence of molecular oxygen to yield coelenteramide, carbon dioxide, and blue light.[14]

Structural Insights into this compound Enzymes

The three-dimensional structures of both firefly and Renilla luciferases have been elucidated, providing valuable insights into their catalytic mechanisms.

Firefly this compound Structure

Firefly this compound is a monomeric protein of approximately 62 kDa.[15][16] The structure consists of a large N-terminal domain and a smaller C-terminal domain, separated by a wide cleft that constitutes the active site.[15][16] The N-terminal domain is composed of a β-barrel and two β-sheets flanked by α-helices, while the C-terminal domain has a distinct α+β structure.[15][16] Key residues within the active site, such as Arginine 218, play a crucial role in substrate binding and maintaining the environment necessary for efficient light emission.[11][17][18]

Renilla this compound Structure

Renilla this compound is a 36 kDa monomeric protein that belongs to the α/β-hydrolase fold family of enzymes.[11][13] Its active site contains a conserved catalytic triad (B1167595) of residues: Aspartic Acid at residue 120, Glutamic Acid at residue 144, and Histidine at residue 285.[1][13] These residues are directly involved in the decarboxylation of coelenterazine.[1][8]

Quantitative Data on this compound Properties

The following tables summarize key quantitative data for firefly and Renilla luciferases, providing a basis for experimental design and data interpretation.

| Parameter | Firefly this compound (Photinus pyralis) | Renilla this compound (Renilla reniformis) | Reference(s) |

| PDB ID | 1LCI, 5DV9 | 2PSJ | [13][19][20] |

| Molecular Weight | ~62 kDa | ~36 kDa | [11][13][15][16] |

| Substrate | D-Luciferin | Coelenterazine | [4][6][13] |

| Cofactors | ATP, Mg²⁺, O₂ | O₂ | [4][6][11][13] |

| Emission Maximum | 550-580 nm (yellow-green) | ~480 nm (blue) | [13][21] |

| Optimal pH | 7.8 | 7.0-7.5 | [21][22] |

| Optimal Temperature | 23-25 °C | Not explicitly found | [21] |

Table 1: General Properties of Firefly and Renilla Luciferases

| Enzyme | Substrate | Km | kcat | kcat/Km | Reference(s) |

| Firefly this compound (Wild-Type) | D-Luciferin | 1.21 ± 0.04 µM | 9.70 x 10⁴ cps/nM | 8.00 x 10⁴ | [23] |

| Firefly this compound (in living cells) | D-Luciferin | ~1 mM | - | - | [4][24] |

| AncFT (Ancestral Renilla-type) | Coelenterazine | 0.023 ± 0.002 µM | - | - | [25] |

Table 2: Kinetic Parameters of this compound Enzymes. Note: Kinetic parameters can vary significantly depending on the assay conditions and whether they are measured in vitro or in living cells.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound enzymes.

Dual-Luciferase® Reporter Assay

This assay allows for the sequential measurement of firefly and Renilla this compound activities from a single sample, enabling normalization of the experimental reporter.[3][26]

Materials:

-

Dual-Luciferase® Reporter Assay System (e.g., Promega)

-

This compound Assay Reagent II (LAR II)

-

Stop & Glo® Reagent

-

Passive Lysis Buffer (1X)

-

-

Transfected cells in a multi-well plate

-

Luminometer with injectors

Procedure:

-

Cell Lysis:

-

Aspirate the cell culture medium from the wells.

-

Wash the cells once with 1X phosphate-buffered saline (PBS).

-

Add an appropriate volume of 1X Passive Lysis Buffer to each well to completely cover the cell monolayer (e.g., 20 µL for a 96-well plate).

-

Place the plate on a rocking platform or orbital shaker for 15 minutes at room temperature to ensure complete lysis.

-

-

Luminometer Setup:

-

Program the luminometer to perform a dual-injection protocol.

-

Injector 1: 100 µL of LAR II.

-

Injector 2: 100 µL of Stop & Glo® Reagent.

-

Set a 2-second pre-measurement delay followed by a 10-second measurement period for each this compound.

-

-

Measurement:

-

Carefully transfer 20 µL of the cell lysate to a luminometer plate or tube.

-

Place the plate or tube in the luminometer.

-

Initiate the measurement sequence. The instrument will first inject LAR II and measure firefly this compound activity, then inject Stop & Glo® Reagent to quench the firefly reaction and measure Renilla this compound activity.

-

-

Data Analysis:

-

Calculate the ratio of the firefly this compound activity to the Renilla this compound activity for each sample to normalize for transfection efficiency and cell number.

-

In Vivo Bioluminescence Imaging

This protocol outlines the steps for non-invasive imaging of this compound-expressing cells in a living animal model.[27][28]

Materials:

-

Animal model with this compound-expressing cells (e.g., tumor xenograft)

-

D-Luciferin, potassium or sodium salt

-

Sterile Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ & Mg²⁺

-

In vivo imaging system (e.g., IVIS)

-

Anesthesia system (e.g., isoflurane)

-

Syringes and needles (e.g., 27.5G)

Procedure:

-

Substrate Preparation:

-

Prepare a fresh stock solution of D-Luciferin at 15 mg/mL in sterile DPBS. Mix gently until fully dissolved.

-

Sterile-filter the solution through a 0.2 µm filter.

-

-

Animal Preparation and Substrate Administration:

-

Anesthetize the animal using isoflurane.

-

Inject the D-Luciferin solution intraperitoneally (i.p.) at a dose of 150 mg/kg body weight (e.g., 100 µL for a 10g mouse).

-

-

Image Acquisition:

-

Place the anesthetized animal in the imaging chamber of the in vivo imaging system.

-

Allow 10-15 minutes for the luciferin to distribute throughout the body and reach the target cells. The optimal time for peak signal should be determined empirically for each animal model.

-

Acquire bioluminescent images. The exposure time will vary depending on the signal intensity.

-

-

Data Analysis:

-

Use the imaging software to define a region of interest (ROI) around the signal source.

-

Quantify the photon flux (photons/second) within the ROI to measure the relative this compound activity.

-

Visualizing this compound Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to this compound enzymes.

Firefly this compound Catalytic Cycle

Caption: The two-step catalytic cycle of firefly this compound.

Dual-Luciferase Reporter Assay Workflow

Caption: Workflow for a dual-luciferase reporter assay.

Bioluminescence Resonance Energy Transfer (BRET)

Caption: Principle of Bioluminescence Resonance Energy Transfer (BRET).

References

- 1. Structure-function studies on the active site of the coelenterazine-dependent this compound from Renilla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioluminescence Imaging [protocols.io]

- 3. Dual-Luciferase® Reporter Assay System Protocol [worldwide.promega.com]

- 4. Kinetic analysis and modeling of firefly this compound as a quantitative reporter gene in live mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sites.duke.edu [sites.duke.edu]

- 6. This compound Assay System Protocol [worldwide.promega.com]

- 7. Use of this compound probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure–function studies on the active site of the coelenterazine-dependent this compound from Renilla - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Renilla this compound Assay System Protocol [promega.jp]

- 13. Renilla-luciferin 2-monooxygenase - Wikipedia [en.wikipedia.org]

- 14. bcf.technion.ac.il [bcf.technion.ac.il]

- 15. This compound [collab.its.virginia.edu]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. The role of active site residue arginine 218 in firefly this compound bioluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. rcsb.org [rcsb.org]

- 20. rcsb.org [rcsb.org]

- 21. researchgate.net [researchgate.net]

- 22. nhsjs.com [nhsjs.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. schafferlab.berkeley.edu [schafferlab.berkeley.edu]

- 25. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 26. Dual-Luciferase® Reporter 1000 Assay System Protocol [worldwide.promega.com]

- 27. bio-protocol.org [bio-protocol.org]

- 28. Bioluminescence Imaging In Vivo: this compound Guide | Ubigene [ubigene.us]

The Convergent Glow: An In-depth Technical Guide to the Evolution of Luciferase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bioluminescence, the production of light by living organisms, is a captivating natural phenomenon that has arisen independently numerous times throughout evolutionary history. At the heart of this process lies the luciferase enzyme, which catalyzes the oxidation of a luciferin (B1168401) substrate to produce light. This in-depth technical guide explores the fascinating evolution of this compound across a diverse range of organisms, from bacteria and fungi to insects and marine life. We delve into the molecular mechanisms driving this convergent evolution, highlighting the distinct evolutionary paths that have led to the diverse array of luciferases seen today. This guide provides a comprehensive overview of the biochemical properties of different luciferases, detailed experimental protocols for their study, and insights into the signaling pathways they inhabit, offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction: A Tale of Independent Invention

The ability to produce light has evolved independently in at least 40 distinct lineages, a striking example of convergent evolution.[1] This repeated emergence of bioluminescence underscores its significant adaptive advantages, which include attracting mates, luring prey, deterring predators, and camouflage.[2][3][4] The core of these bioluminescent systems is the partnership between a luciferin, the light-emitting substrate, and a this compound, the catalyzing enzyme.[5][6] While the term "this compound" suggests a single evolutionary origin, the reality is a rich tapestry of unrelated enzymes that have converged on the same function: the generation of photons through a chemical reaction. This guide will explore the diverse evolutionary routes that have led to this remarkable enzymatic capability.

The Diverse Chemistries of Light: Luciferins and Luciferases

The foundation of any bioluminescent system is the luciferin-luciferase reaction. The diversity of these components across different organisms is a testament to the varied evolutionary paths taken.

A Spectrum of Substrates: The Luciferins

Luciferins are a structurally diverse group of small molecules that emit light upon oxidation. There is no single, universally conserved luciferin; instead, different organisms have evolved to utilize distinct molecules. Some of the most well-characterized luciferins include:

-

D-luciferin: Found in fireflies and other beetles, its biosynthesis is thought to involve p-benzoquinone and two cysteine molecules.[6][7]

-

Coelenterazine (B1669285): A widespread luciferin in marine organisms, it is synthesized from L-phenylalanine and two L-tyrosine molecules.[1]

-

Bacterial Luciferin (FMNH₂ and a long-chain aliphatic aldehyde): Utilized by luminous bacteria.

-

Dinoflagellate Luciferin: A tetrapyrrole derived from chlorophyll, found in marine dinoflagellates.[8]

-

Fungal Luciferin (Hispidin): Found in bioluminescent fungi.

The Convergent Catalysts: The Luciferases

Luciferases, the enzymes that catalyze the light-producing reaction, are even more diverse than their substrates. They represent a classic example of analogous enzymes, where different protein scaffolds have independently evolved the ability to bind a luciferin and facilitate its oxidation. This convergent evolution highlights the adaptability of protein structures to achieve a common functional outcome.

Evolutionary Origins of this compound: Multiple Independent Pathways

Phylogenetic studies have revealed that luciferases have evolved from a variety of ancestral proteins with unrelated functions. This section explores some of the key evolutionary pathways.

Beetle Luciferases: From Fatty Acid Metabolism to Light Production

The luciferases found in fireflies, click beetles, and railroad worms have a fascinating evolutionary origin, having evolved from fatty acyl-CoA synthetases (ACSs).[7] These ancestral enzymes are involved in fatty acid metabolism. The evolutionary path likely involved gene duplication, followed by the neofunctionalization of one of the copies. This new enzyme acquired the ability to bind and adenylate D-luciferin, leading to light emission. Evidence for this evolutionary link includes:

-

Sequence Homology: Beetle luciferases share significant sequence identity with ACS enzymes.[7]

-

Dual Functionality: Some beetle luciferases retain the ability to function as ACSs.[7]

-

Promiscuous Activity: Some non-luminous insect ACS enzymes can catalyze bioluminescence from synthetic D-luciferin analogs.[8]

Bacterial this compound: The lux Operon

Bioluminescent bacteria utilize a well-characterized genetic system known as the lux operon. This operon contains the genes encoding the two subunits of bacterial this compound (LuxA and LuxB) as well as the enzymes required for the synthesis of the aldehyde substrate. The evolution of this compact and efficient system has enabled its widespread distribution in marine environments and its co-option by other organisms through symbiosis.

Marine Luciferases: A Sea of Diversity

The marine environment is a hotbed of bioluminescence, with a vast array of organisms possessing this capability. Consequently, marine luciferases are incredibly diverse and have evolved from multiple independent origins. For example, the luciferases from the sea pansy (Renilla) and the copepod Gaussia both utilize coelenterazine as a substrate but share no sequence homology, indicating convergent evolution.[7] Similarly, the this compound from the deep-sea shrimp Oplophorus is structurally unique.[9]

Dinoflagellate Luciferases: A Tale of Three Domains

The this compound found in bioluminescent dinoflagellates has a unique structure, consisting of three homologous catalytic domains within a single polypeptide chain.[5] Phylogenetic analysis suggests that these domains arose from gene duplication events. Interestingly, the similarity between corresponding domains across different dinoflagellate species is greater than the similarity between the three domains within a single species, providing insights into the evolutionary history of this complex enzyme.[5]

Quantitative Comparison of this compound Properties

The diverse evolutionary origins of luciferases are reflected in their varied biochemical and photophysical properties. The following tables summarize key quantitative data for a selection of well-characterized luciferases, providing a basis for comparison.

Table 1: Kinetic Parameters of Various Luciferases

| This compound Source Organism | Luciferin | K_m (µM) | k_cat (s⁻¹) | Reference(s) |

| Photinus pyralis (Firefly) | D-luciferin | ~15.7 | 1.6 | [10] |

| Renilla reniformis (Sea Pansy) | Coelenterazine | ~2.9 | ~3.9 | [11][12] |

| Gaussia princeps (Copepod) | Coelenterazine | Varies | Flash kinetics | [13][14] |

| Oplophorus gracilirostris (Shrimp) | Coelenterazine | - | - | [15] |

| Fungal (Neonothopanus nambi) | Hispidin | - | - | [16] |

Note: Kinetic parameters can vary significantly depending on assay conditions (pH, temperature, buffer composition). The values presented here are representative.

Table 2: Photophysical Properties of Various Luciferases

| This compound Source Organism | Emission Max (λ_max, nm) | Quantum Yield (Φ) | Reference(s) |

| Photinus pyralis (Firefly) | 560 | 0.41 | [17] |

| Renilla reniformis (Sea Pansy) | 480 | 0.05 | [18] |

| Gaussia princeps (Copepod) | 480 | - | [13] |

| Oplophorus gracilirostris (Shrimp) | 462 | 0.34 | [15] |

| Fungal (Neonothopanus nambi) | 520-530 | - | [9] |

Note: Emission maxima and quantum yields can also be influenced by environmental factors.

Signaling Pathways and the Role of this compound

In some organisms, bioluminescence is integrated into complex signaling pathways, allowing for precise control over light production.

Bacterial Quorum Sensing

A classic example is the quorum-sensing system in luminescent bacteria such as Vibrio fischeri. This cell-to-cell communication mechanism allows bacteria to coordinate their gene expression based on population density. At low cell densities, the bacteria produce a basal level of an autoinducer molecule. As the population grows, the concentration of the autoinducer increases. Once a threshold concentration is reached, the autoinducer binds to a transcriptional regulator, leading to the activation of the lux operon and the production of light. This system ensures that the energy-intensive process of bioluminescence is only initiated when the bacterial population is large enough to produce a significant light signal.

Bioluminescent Signaling in Marine Organisms

In the deep sea, where sunlight is absent, bioluminescence is a primary mode of communication.[3][19] Organisms use light signals for a variety of purposes, including:

-

Mate Recognition: Species-specific flashing patterns help attract and identify potential mates.[3]

-

Predator-Prey Interactions: Lures are used to attract prey, while sudden flashes can startle and deter predators.[2][3]

-

Camouflage (Counter-illumination): Organisms on their ventral side produce light to match the downwelling light from the surface, making them invisible to predators below.[2]

The signaling pathways that control these displays are often complex and linked to the organism's nervous system, allowing for rapid and precise control over light emission.

In dinoflagellates, bioluminescence is triggered by mechanical stimulation, such as the turbulence created by a predator.[8] This response is mediated by a drop in pH within specialized organelles called scintillons, which activates the this compound.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the evolution and function of luciferases.

This compound Activity Assay

This protocol describes a general method for measuring the activity of a this compound enzyme.

Materials:

-

Purified this compound enzyme or cell lysate containing this compound

-

Luciferin substrate specific to the this compound being assayed

-

Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer with appropriate pH and cofactors like Mg²⁺ and ATP for firefly this compound)

-

Luminometer

Procedure:

-

Prepare Reagents:

-

Reconstitute lyophilized luciferin in an appropriate solvent as recommended by the manufacturer. Protect from light.

-

Prepare the assay buffer and bring it to the optimal temperature for the this compound.

-

-

Sample Preparation:

-

If using purified enzyme, dilute it to a suitable concentration in the assay buffer.

-

If using cell lysate, prepare the lysate according to standard protocols, ensuring the lysis buffer is compatible with the this compound assay.

-

-

Assay Measurement:

-

Pipette the this compound sample (enzyme or lysate) into a luminometer tube or a well of a white-walled 96-well plate.

-

Place the tube/plate in the luminometer.

-

Inject the luciferin substrate into the tube/well.

-

Immediately measure the light emission (luminescence) over a defined period (e.g., 1-10 seconds for flash kinetics, or longer for glow kinetics).

-

-

Data Analysis:

-

Express the results as Relative Light Units (RLUs).

-

For kinetic analysis, perform the assay with varying substrate concentrations to determine K_m and V_max.

-

Gene Sequencing and Phylogenetic Analysis

This protocol outlines the steps for determining the evolutionary relationships of a newly identified this compound gene.

Materials:

-

DNA sample containing the this compound gene

-

PCR reagents (polymerase, dNTPs, primers)

-

DNA sequencing service or in-house sequencer

-

Phylogenetic analysis software (e.g., MEGA, RAxML)

Procedure:

-

Gene Amplification and Sequencing:

-

Design degenerate primers based on conserved regions of known this compound genes from related organisms.

-

Perform PCR to amplify the target this compound gene.

-

Purify the PCR product and send it for Sanger sequencing.

-

-

Sequence Assembly and Homology Search:

-

Assemble the sequencing reads to obtain the full-length gene sequence.

-

Translate the nucleotide sequence into its corresponding amino acid sequence.

-

Perform a BLAST search against a protein database (e.g., NCBI GenBank) to identify homologous this compound sequences.

-

-

Multiple Sequence Alignment:

-

Collect a set of homologous this compound protein sequences from the BLAST search.

-

Perform a multiple sequence alignment using an algorithm like ClustalW or MUSCLE, available in software like MEGA.

-

-

Phylogenetic Tree Construction:

-

Use the aligned sequences to construct a phylogenetic tree. Common methods include Maximum Likelihood (ML) and Neighbor-Joining (NJ).

-

In your chosen software (e.g., MEGA), select the appropriate substitution model for your data.

-

Perform a bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the branches of the tree.

-

-

Tree Visualization and Interpretation:

-

Visualize the resulting phylogenetic tree.

-

Analyze the branching patterns to infer the evolutionary relationships between your this compound and other known luciferases.

-

Conclusion and Future Directions

The evolution of this compound is a compelling story of nature's ingenuity, demonstrating how diverse organisms have independently harnessed the power of light. This guide has provided a comprehensive overview of the evolutionary pathways, biochemical properties, and signaling roles of these remarkable enzymes. The ongoing discovery of new bioluminescent organisms and the application of advanced molecular techniques will undoubtedly continue to illuminate our understanding of how and why life has learned to glow. For drug development professionals, the diversity of luciferases offers a rich toolbox of reporter enzymes for a wide range of assays, from high-throughput screening to in vivo imaging. A deeper understanding of their evolution and function will pave the way for the engineering of novel luciferases with enhanced properties, further expanding their utility in biomedical research and diagnostics.

References

- 1. Frontiers | Luciferins Under Construction: A Review of Known Biosynthetic Pathways [frontiersin.org]

- 2. hulkapps.com [hulkapps.com]

- 3. Bioluminescence | Smithsonian Ocean [ocean.si.edu]

- 4. montereybayaquarium.org [montereybayaquarium.org]

- 5. Molecular evolution of dinoflagellate luciferases, enzymes with three catalytic domains in a single polypeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. firefly bioluminescence | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Enzymatic promiscuity and the evolution of bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Leaving the Dark Side? Insights Into the Evolution of Luciferases [frontiersin.org]

- 9. Mechanism and color modulation of fungal bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Catalytic rate (kcat) of this compound for the o - Unspecified - BNID 111084 [bionumbers.hms.harvard.edu]

- 11. academic.oup.com [academic.oup.com]

- 12. web.stanford.edu [web.stanford.edu]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. Properties and reaction mechanism of the bioluminescence system of the deep-sea shrimp Oplophorus gracilorostris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Firefly this compound: an adenylate-forming enzyme for multicatalytic functions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. marinebiodiversity.ca [marinebiodiversity.ca]

An In-depth Technical Guide to Bioluminescence Resonance Energy Transfer (BRET)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis associated with Bioluminescence Resonance Energy Transfer (BRET) technology.

Core Principles of BRET

Bioluminescence Resonance Energy Transfer (BRET) is a powerful, cell-based assay technology used to study molecular interactions in real-time within living cells.[1][2] The technique is founded on the principle of Förster resonance energy transfer (FRET), where energy is transferred non-radiatively from a bioluminescent donor molecule to a fluorescent acceptor molecule.[1][3] This energy transfer is highly dependent on the distance between the donor and acceptor, occurring only when they are in very close proximity, typically less than 10 nanometers.[2][4]

The BRET process begins when a bioluminescent donor, usually a luciferase enzyme, catalyzes the oxidation of its specific substrate.[1] This reaction produces light at a characteristic wavelength. If a fluorescent acceptor protein, whose excitation spectrum overlaps with the donor's emission spectrum, is situated close enough, the energy from the donor can excite the acceptor without the emission of a photon.[2] The excited acceptor then emits light at its own characteristic, longer wavelength.[5] The ratio of the light emitted by the acceptor to the light emitted by the donor is calculated as the BRET ratio, which serves as a quantitative measure of the interaction between the molecules of interest.[4]

A key advantage of BRET over fluorescence-based methods like FRET is its low background signal.[4] Since the donor's light is generated biochemically, there is no need for an external light source for excitation, which eliminates issues of autofluorescence, light scattering, and photobleaching.[4][5] This results in a significantly higher signal-to-noise ratio, making BRET a highly sensitive and robust technology for studying protein-protein interactions (PPIs) at physiological concentrations.[4][6]

References

- 1. news-medical.net [news-medical.net]

- 2. Bioluminescence Resonance Energy Transfer (BRET) Assay: Principle and Application - Creative Proteomics [iaanalysis.com]

- 3. blog.benchsci.com [blog.benchsci.com]

- 4. berthold.com [berthold.com]

- 5. berthold.com [berthold.com]

- 6. The BRET technology and its application to screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Firefly Luciferase Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the firefly luciferase reaction, a cornerstone of bioluminescent reporter assays. We delve into the core biochemical principles, present key quantitative data, detail experimental protocols, and illustrate the underlying mechanisms through diagrams. This document is designed to serve as a valuable resource for professionals in research and drug development who utilize or seek to understand this powerful analytical tool.

Core Principles of the Firefly this compound Reaction

The bioluminescence observed in fireflies is the result of a highly efficient enzymatic reaction catalyzed by firefly this compound.[1] This process converts chemical energy into light with minimal heat production. The reaction is dependent on several key components: the enzyme firefly this compound, the substrate D-luciferin, adenosine (B11128) triphosphate (ATP) as a source of energy, magnesium ions (Mg2+) as a cofactor, and molecular oxygen.[1][2]

The overall reaction can be summarized in two main steps:

-

Adenylation of Luciferin (B1168401): In the presence of ATP and Mg2+, firefly this compound catalyzes the adenylation of D-luciferin to form luciferyl-AMP and pyrophosphate (PPi).[3] This initial step "activates" the luciferin substrate.

-

Oxidative Decarboxylation: The luciferyl-AMP intermediate then reacts with molecular oxygen in a process of oxidative decarboxylation. This reaction forms an electronically excited oxyluciferin molecule, carbon dioxide (CO2), and adenosine monophosphate (AMP). As the excited oxyluciferin returns to its ground state, it releases a photon of light.[3][4] The color of the emitted light, typically in the yellow-green to red spectrum, can be influenced by the specific isoform of this compound, pH, and temperature.[5]

Quantitative Data Summary

The efficiency and characteristics of the firefly this compound reaction can be described by several key quantitative parameters. These values are crucial for the design and interpretation of experiments utilizing this reporter system.

Table 1: Kinetic Constants of Firefly this compound

| Substrate | Michaelis Constant (Km) | Catalytic Rate Constant (kcat) | Source |

| D-Luciferin | |||

| in vitro (purified enzyme) | ~1.21 µM - 10 µM | 9.70 x 10⁴ cps/nM | [6][7][8] |

| in vivo (live cells) | ~1 mM | Not directly measured | [6][9] |

| ATP | |||

| in vitro | ~25 - 250 µM | Not specified | [9] |

| in vivo | Saturating (~1 mM) | Not applicable | [9] |

Note: The Km for D-luciferin is notably higher in living cells compared to in vitro conditions, which has important implications for substrate delivery in live-cell imaging.

Table 2: Quantum Yield and Optimal Conditions

| Parameter | Value | Source |

| Quantum Yield | ~0.41 - 0.61 | [4][5][10] |

| Optimal pH | 7.8 | [11] |

| Optimal Temperature | 25°C (in vitro) | [12] |

Note: The quantum yield of the firefly this compound reaction is among the highest of all known bioluminescent reactions, contributing to its exceptional sensitivity as a reporter.

Experimental Protocols

The firefly this compound assay is a widely used method to quantify gene expression and cellular activity. The following provides a generalized protocol for a standard this compound reporter assay in cultured mammalian cells.

Materials and Reagents

-

Cell Line: Mammalian cell line of choice (e.g., HEK293, HeLa).

-

Reporter Plasmids:

-

Experimental Reporter: A plasmid containing the promoter of interest driving the expression of the firefly this compound gene.

-

Control Reporter: A plasmid containing a constitutively active promoter (e.g., CMV, SV40) driving the expression of a second reporter, such as Renilla this compound, for normalization.

-

-

Transfection Reagent: A suitable reagent for delivering plasmids into the chosen cell line (e.g., lipid-based reagents).

-

Cell Culture Medium and Supplements.

-

Phosphate-Buffered Saline (PBS).

-

This compound Assay Lysis Buffer: To lyse the cells and release the this compound enzyme.

-

This compound Assay Substrate: A solution containing D-luciferin and other necessary components like ATP and Mg2+.

-

96-well white, opaque plates: To minimize well-to-well crosstalk during luminescence measurement.

-

Luminometer: An instrument capable of detecting and quantifying the light output from the reaction.

Step-by-Step Procedure

Day 1: Cell Seeding

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well white, opaque plate at a density appropriate for the cell line to reach 70-90% confluency on the day of transfection.

-

Incubate overnight at 37°C in a humidified incubator with 5% CO2.

Day 2: Transfection

-

Prepare the transfection complexes according to the manufacturer's protocol for the chosen transfection reagent. Typically, this involves diluting the reporter plasmids and the transfection reagent in serum-free medium and then combining them.

-

For each well, a common ratio is 100 ng of the experimental firefly this compound reporter plasmid and 10 ng of the Renilla this compound control plasmid.[13]

-

Remove the culture medium from the cells and add the transfection complexes.

-

Incubate for the time recommended by the transfection reagent manufacturer (usually 4-6 hours).

-

After incubation, replace the transfection medium with fresh, complete culture medium.

-

Incubate for 24-48 hours to allow for expression of the reporter genes.

Day 3 or 4: Cell Lysis and Luminescence Measurement

-

Remove the culture medium from the wells.

-

Gently wash the cells once with PBS.

-

Add the recommended volume of 1X this compound Assay Lysis Buffer to each well (e.g., 20 µL for a 96-well plate).

-

Place the plate on a shaker for 15-20 minutes at room temperature to ensure complete cell lysis.

-

Prepare the this compound assay substrate according to the manufacturer's instructions. Ensure it is at room temperature before use.

-

Program the luminometer to inject the this compound substrate and measure the luminescence signal. A typical setting is a 2-second delay followed by a 10-second integration time.

-

Place the 96-well plate into the luminometer.

-

The luminometer will automatically inject the this compound substrate into each well and measure the firefly this compound activity (luminescence).

-

If using a dual-luciferase system, a second reagent is then injected to quench the firefly this compound reaction and initiate the Renilla this compound reaction, followed by a second luminescence measurement.

Data Analysis

-

For each well, normalize the firefly this compound luminescence reading by dividing it by the Renilla this compound luminescence reading. This accounts for variations in transfection efficiency and cell number.

-

Compare the normalized this compound activity of the experimental conditions to the control conditions to determine the effect on the promoter of interest.

Visualizing the Firefly this compound Reaction and its Application

The Core Reaction Pathway

The following diagram illustrates the two-step chemical reaction catalyzed by firefly this compound.

Caption: The two-step firefly this compound reaction mechanism.

Application in Studying Signaling Pathways

This compound reporter assays are instrumental in dissecting cellular signaling pathways. By placing the this compound gene under the control of a promoter that is regulated by a specific transcription factor, the activity of that signaling pathway can be quantified. The diagram below illustrates a generalized workflow for using a this compound reporter assay to study the activation of a signaling pathway, such as the NF-κB pathway.[1]

Caption: Workflow of a this compound reporter assay for signaling pathway analysis.

Applications in Drug Discovery

The high sensitivity, broad dynamic range, and amenability to high-throughput screening make the firefly this compound assay a powerful tool in drug discovery.[14][15] Key applications include:

-

High-Throughput Screening (HTS): this compound reporter assays are widely used to screen large compound libraries for molecules that modulate the activity of a specific target, such as a receptor or an enzyme.[16]

-

Dose-Response Studies: The quantitative nature of the assay allows for the determination of the potency (e.g., EC50 or IC50) of lead compounds.

-

Target Validation: this compound assays can be used to confirm that a compound's activity is mediated through a specific cellular pathway.

-

Toxicity Screening: Changes in this compound expression from a constitutively active promoter can be used as an indicator of cellular toxicity.

Conclusion

The firefly this compound reaction provides an exceptionally sensitive and versatile tool for a wide range of applications in molecular and cellular biology, as well as in drug discovery and development. A thorough understanding of the underlying biochemical principles, quantitative parameters, and experimental considerations is essential for the successful implementation and interpretation of this compound-based assays. This guide has provided a comprehensive overview of these core aspects to aid researchers in harnessing the full potential of this powerful technology.

References

- 1. library.opentrons.com [library.opentrons.com]

- 2. Quantum yields and quantitative spectra of firefly bioluminescence with various bivalent metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bitesizebio.com [bitesizebio.com]

- 4. Quantum yields and kinetics of the firefly bioluminescence reaction of beetle luciferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioluminescence Color-Tuning Firefly Luciferases: Engineering and Prospects for Real-Time Intracellular pH Imaging and Heavy Metal Biosensing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic analysis and modeling of firefly this compound as a quantitative reporter gene in live mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. schafferlab.berkeley.edu [schafferlab.berkeley.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. This compound Reporter Cell Line Application: New Drug/Treatment Discovery_Vitro Biotech [vitrobiotech.com]

- 15. This compound Reporter Assays - Creative Bioarray [cell.creative-bioarray.com]

- 16. A this compound Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Renilla Luciferase as a Reporter Enzyme

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renilla luciferase (RLuc), an enzyme isolated from the sea pansy Renilla reniformis, has become an indispensable tool in molecular biology and drug discovery.[1][2] This 36 kDa monomeric protein catalyzes the oxidation of its substrate, coelenterazine (B1669285), to produce a quantifiable blue light emission, making it an excellent reporter for a wide array of biological studies.[1][3] Its utility is underscored by its high sensitivity, broad dynamic range, and amenability to multiplexing with other reporters, most notably firefly this compound in dual-reporter assays.[4][5][6] This guide provides a comprehensive technical overview of Renilla this compound, including its core biochemical properties, detailed experimental protocols, and its application in studying cellular signaling pathways.

Biochemical and Biophysical Properties

Renilla this compound possesses a unique set of characteristics that make it well-suited as a reporter enzyme. Unlike firefly this compound, its light-emitting reaction is ATP-independent, simplifying assay conditions.[7][8] The enzyme does not require post-translational modifications for its activity, allowing it to function as a genetic reporter immediately after translation.[3][4]

| Property | Value | Reference |

| Enzyme Name | Renilla-luciferin 2-monooxygenase | [1] |

| Abbreviation | RLuc | [1] |

| Source Organism | Renilla reniformis (Sea Pansy) | [1][9] |